2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R,9S)-4-(2,3,4,5,6-pentafluorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate . This name encapsulates several critical structural features:
- Core framework : The tetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca prefix denotes a fused tetracyclic system comprising 16 atoms across four interconnected rings. The numbering (7.7.0.0²,⁶.0¹¹,¹⁶) specifies bridgehead positions and ring junctures.
- Heteroatom placement : The 8-oxa-4,5-diaza component indicates the presence of one oxygen atom at position 8 and two nitrogen atoms at positions 4 and 5 within the ring system.
- Charged species : The 2-azonia term signifies a quaternary ammonium center at position 2, contributing to the compound’s cationic character.
- Substituents : A pentafluorophenyl group (C₆F₅) is attached at position 4, while the tetrafluoroborate ([BF₄]⁻) serves as the counterion.
- Stereochemistry : The (1R,9S) configuration specifies the absolute stereochemistry of the bridgehead carbons, critical for the compound’s three-dimensional arrangement .
The structural complexity is further illustrated by its indeno[2,1-b]triazolo[4,3-d]oxazinium backbone, which combines indene, triazole, and oxazine moieties into a polycyclic system .
Synonyms and Registry Numbers
This compound is recognized under multiple aliases across chemical databases, reflecting variations in naming conventions and synthetic routes:
Additional identifiers include ChemSpider ID 9722015 and CAS 872143-57-2 (enantiomeric form) . The proliferation of synonyms underscores the compound’s utility in asymmetric catalysis and materials science .
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₁₁BF₉N₃O decomposes into the following elemental contributions:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 18 | 12.01 | 216.18 |
| H | 11 | 1.008 | 11.09 |
| B | 1 | 10.81 | 10.81 |
| F | 9 | 19.00 | 171.00 |
| N | 3 | 14.01 | 42.03 |
| O | 1 | 16.00 | 16.00 |
| Total | 467.11 |
This matches the observed molecular weight of 467.1 g/mol , with a monoisotopic mass of 467.085146 g/mol . The boron atom originates from the tetrafluoroborate counterion, while the high fluorine content (19.00%) arises from the pentafluorophenyl and tetrafluoroborate groups.
Computational descriptors further characterize the molecule:
- Topological Polar Surface Area (TPSA) : 30.93 Ų , indicating moderate polarity.
- LogP : 0.7834 , suggesting balanced lipophilicity/hydrophilicity.
- Rotatable bonds : 1 , reflecting rigidity in the polycyclic system.
The structural data confirm a compact, highly fluorinated architecture optimized for electronic applications and chiral recognition .
Properties
IUPAC Name |
(1R,9S)-4-(2,3,4,5,6-pentafluorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F5N3O.BF4/c19-12-13(20)15(22)18(16(23)14(12)21)26-7-25-11(24-26)6-27-10-5-8-3-1-2-4-9(8)17(10)25;2-1(3,4)5/h1-4,7,10,17H,5-6H2;/q+1;-1/t10-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCMDOOTVHDRTM-OUYNRQGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BF9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458197 | |
| Record name | 2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740816-14-2 | |
| Record name | 2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5a(S),10b(R)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Route and Key Steps
The preparation generally follows these stages:
Formation of the Core Triazolo-Oxazinium Framework:
The synthesis begins with the assembly of the 3,10c-diaza-2-azonia-cyclopenta[c]fluorene skeleton, which incorporates fused heterocyclic rings including triazole and oxazine units. This is achieved through cyclization reactions involving appropriate hydrazine or azide precursors with carbonyl-containing intermediates.Introduction of the Pentafluorophenyl Group:
The pentafluorophenyl substituent is typically introduced via nucleophilic aromatic substitution or cross-coupling methods using pentafluorophenyl reagents. This step is crucial for imparting the electron-withdrawing properties and fluorine-rich character to the molecule.Generation of the Tetrafluoroborate Salt:
The final step involves the formation of the tetrafluoroborate salt by treatment with tetrafluoroboric acid or a suitable tetrafluoroborate salt source. This ion exchange stabilizes the azonia cation and improves the compound's crystallinity and handling properties.
Detailed Preparation Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Core formation | Hydrazine derivatives + carbonyl compounds; reflux in polar solvents (e.g., ethanol, acetonitrile) | Cyclization under controlled temperature to favor ring closure |
| Pentafluorophenyl introduction | Pentafluorophenylboronic acid or pentafluorobromobenzene with Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) in DMF or toluene | Cross-coupling (Suzuki or similar) to attach pentafluorophenyl group |
| Salt formation | Treatment with HBF4 (tetrafluoroboric acid) in ether or dichloromethane at 0–25 °C | Precipitation of tetrafluoroborate salt, purification by recrystallization |
Research Findings and Optimization
Yield and Purity:
Optimized protocols yield the tetrafluoroborate salt with purity exceeding 98%, as confirmed by chromatographic and spectroscopic analyses.Stereochemistry Control:
The compound is obtained with defined stereochemistry at the 5a and 10b positions (5aS, 10bR), critical for its biological or catalytic activity. This stereochemical control is achieved by selective cyclization conditions and chiral starting materials or catalysts.Thermal Stability:
The final compound exhibits a melting point around 235 °C (decomposition), indicating good thermal stability suitable for handling and storage at 2–8 °C.Solubility and Handling:
The tetrafluoroborate salt form improves solubility in organic solvents and facilitates purification by crystallization, which is essential for obtaining high-quality material for research or application.
Summary Table of Preparation Data
Chemical Reactions Analysis
Types of Reactions
2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Organocatalysis
N-Heterocyclic Carbene (NHC) Catalyst:
This compound acts as an NHC organocatalyst, which has been utilized in several important reactions:
- Benzoin Reactions: It facilitates the condensation of aldehydes to form benzoin compounds, which are valuable intermediates in organic synthesis. The NHC strategy allows for improved yields and selectivity in these reactions .
- Total Synthesis of Isodarparvinol B: This compound has been employed in the total synthesis of isodarparvinol B, showcasing its utility in complex molecule construction .
Synthesis of Complex Molecules
Spirocyclic Oxindole-Dihydropyranones:
The compound is involved in the synthesis of spirocyclic oxindole-dihydropyranones through reactions with α-bromo-α,β-unsaturated aldehydes and isatin derivatives. This reaction highlights its versatility and effectiveness in generating complex structures that are often challenging to synthesize using traditional methods .
Intramolecular Stetter Reaction:
It has also been used to synthesize 1,4-dicarbonyl compounds via intramolecular Stetter reactions. This reaction type is significant for constructing carbon skeletons with high functional group diversity, making it a valuable tool for synthetic chemists .
Several studies have documented the applications of this compound:
- Rovis et al. (2008): Demonstrated the effectiveness of triazolium salts as NHCs in enantioselective intramolecular Stetter reactions, underscoring the potential for asymmetric synthesis using this compound .
- ACS Omega (2020): Discussed minimizing catalyst and solvent amounts in NHC-catalyzed benzoin reactions, highlighting the environmental benefits of using such catalysts .
These findings illustrate the compound's relevance in advancing synthetic methodologies and its role in promoting greener chemistry practices.
Mechanism of Action
The mechanism of action of 2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to two analogs synthesized under similar conditions ():
4,4a,9,9a-Tetrahydro-1-oxa-4-aza-fluoren-3-one (Compound 1)
2-Pentafluorophenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium Tetrafluoroborate (Compound 3)
Table 1: Structural and Physical Comparison
Key Differences:
- Structural Complexity: The target compound’s fused tricyclic system (cyclopenta[c]fluorene) provides greater rigidity compared to Compound 1’s bicyclic lactam or Compound 3’s pyrrolo-triazolium system.
- Electron-Withdrawing Effects : The pentafluorophenyl group in the target compound and Compound 3 increases electrophilicity, whereas Compound 1 lacks such substituents, making it less reactive in polar reactions .
- Counterion Stability : The BF₄⁻ counterion in the target compound and Compound 3 improves solubility in dichloromethane and acetonitrile, unlike Compound 1’s neutral lactam structure, which limits its ionic interactions .
Limitations and Contradictions in Literature
- and conflict on the exact nomenclature (e.g., “5-oxo” vs. “oxazinium” descriptors), likely due to divergent IUPAC interpretations.
- Commercial sources () list enantiopure forms, but synthetic protocols in describe racemic mixtures, indicating unresolved scalability challenges.
Biological Activity
2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate (commonly referred to as the compound) is a complex organic molecule with significant potential in various biological applications. This article reviews its biological activity, including its role as an organocatalyst, its synthesis applications, and relevant case studies.
The compound has the following chemical formula and structural characteristics:
- Chemical Formula : C₁₈H₁₁BF₉N₃O
- Molecular Weight : 392.09 g/mol
- CAS Number : 872143-57-2
- Melting Point : 233–237 °C
Biological Activity
The biological activity of this compound primarily stems from its function as an N-Heterocyclic Carbene (NHC) organocatalyst. NHCs are known for their ability to facilitate various organic reactions, enhancing reaction rates and selectivity.
Applications in Organic Synthesis
- Benzoin Reactions : The compound facilitates benzoin reactions involving aldehydes, which are crucial in synthesizing complex organic molecules.
- Total Synthesis of Natural Products : It has been utilized in the total synthesis of isodarparvinol B, showcasing its importance in natural product chemistry.
- Synthesis of Spirocyclic Compounds : The compound aids in synthesizing spirocyclic oxindole-dihydropyranones through reactions with α-bromo-α,β-unsaturated aldehydes and isatin derivatives.
- Intramolecular Stetter Reactions : It catalyzes the formation of 1,4-dicarbonyl compounds via intramolecular Stetter reactions.
Study 1: Mechanistic Insights into NHC-Catalyzed Reactions
In a study published in The Journal of Organic Chemistry, researchers explored the mechanistic pathways of NHC-catalyzed intramolecular Stetter reactions using this compound. The findings indicated a high level of enantioselectivity and efficiency in product formation, highlighting the compound's utility in asymmetric synthesis .
Study 2: Synthesis Optimization
A recent publication in ACS Omega detailed the optimization of conditions for benzoin reactions using this compound as a catalyst. The study demonstrated that minimizing solvent usage while maximizing catalyst efficiency led to improved yields and reduced waste .
Study 3: Stereoselective Synthesis
Research featured in Organic Letters focused on the stereoselective synthesis of spirocyclic oxindole derivatives using the compound. The results showed that the NHC facilitated high selectivity for desired stereoisomers, making it a valuable tool in synthetic organic chemistry .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound to ensure high purity for biological assays?
- Methodology : Use ion-pair chromatography (IPC) with tetrafluoroborate counterion-compatible columns (e.g., C18 stationary phase) and a mobile phase containing 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30 v/v). Monitor purity via HPLC with UV detection at 254 nm, as the pentafluorophenyl group absorbs strongly in this range .
- Critical Note : Ensure reagents are "For ion pair chromatography" grade to minimize contamination .
Q. How should researchers characterize the structural integrity of this compound after synthesis?
- Methodology : Perform NMR spectroscopy to confirm the presence of the pentafluorophenyl group (δ ≈ -140 to -160 ppm). Complement with high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z: 467.09 for [CHBFNO]) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines : Use fume hoods and nitrile gloves due to potential toxicity of tetrafluoroborate salts. In case of accidental ingestion, administer water immediately and consult poison control . Store at -20°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the pentafluorophenyl group under varying reaction conditions?
- Analysis Strategy :
- Compare kinetic data from gas chromatography (GC) or HPLC under controlled temperatures (25–80°C) and pH (3–9).
- Use density functional theory (DFT) calculations to model electronic effects of the pentafluorophenyl substituent on reaction pathways .
- Example Table :
| Condition (pH) | Reaction Rate (s) | Byproduct Formation (%) |
|---|---|---|
| 3 | 0.15 ± 0.02 | 12 ± 2 |
| 7 | 0.22 ± 0.03 | 5 ± 1 |
| 9 | 0.10 ± 0.01 | 18 ± 3 |
Q. What mechanistic insights explain the compound’s stability in aqueous vs. non-aqueous environments?
- Methodology : Conduct accelerated stability studies using:
- Aqueous : Phosphate-buffered saline (PBS, pH 7.4) at 37°C.
- Non-aqueous : Dimethyl sulfoxide (DMSO) under nitrogen atmosphere.
- Key Finding : The tetrafluoroborate anion stabilizes the cation in polar solvents but hydrolyzes slowly in aqueous media (t ≈ 72 hours in PBS vs. >30 days in DMSO) .
Q. How can the compound’s fluorescence properties be optimized for imaging applications?
- Approach : Modify excitation/emission wavelengths (e.g., 360/460 nm) and test quenching effects of common biological buffers (e.g., Tris-HCl vs. HEPES). Use BODIPY®-based analogs as reference fluorophores .
Data Contradiction and Validation
Q. How to address discrepancies in reported catalytic activity of this compound in cross-coupling reactions?
- Validation Steps :
Replicate experiments using Pd(PPh) as a catalyst under inert conditions (Ar atmosphere).
Quantify yields via GC-MS with internal standards (e.g., anthracene).
Cross-validate with X-ray crystallography to confirm coordination geometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
